molecular formula C35H34O4 B13388855 9,9-Bis[4-(2-glycidyloxyethyl)phenyl]fluorene

9,9-Bis[4-(2-glycidyloxyethyl)phenyl]fluorene

Cat. No.: B13388855
M. Wt: 518.6 g/mol
InChI Key: BRPRMLDZVUILRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9-Bis[4-(2-glycidyloxyethyl)phenyl]fluorene: is an organic compound with the molecular formula C31H26O4 . It is a white to almost white crystalline powder known for its high thermal stability and excellent mechanical properties. This compound is widely used in various industrial applications, particularly in the production of advanced materials such as epoxy resins and organic light-emitting diodes (OLEDs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Bis[4-(2-glycidyloxyethyl)phenyl]fluorene typically involves the reaction of 2,7-dibromofluorene with 2,3-epoxypropane in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the glycidyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the aromatic rings, resulting in the formation of reduced fluorene derivatives.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 9,9-Bis[4-(2-glycidyloxyethyl)phenyl]fluorene primarily involves its ability to form cross-linked networks through its glycidyl groups. These networks enhance the mechanical strength and thermal stability of the materials in which it is incorporated. The compound interacts with various molecular targets, including epoxy resins and polymeric matrices , facilitating the formation of robust and durable materials .

Properties

Molecular Formula

C35H34O4

Molecular Weight

518.6 g/mol

IUPAC Name

2-[2-[4-[9-[4-[2-(oxiran-2-ylmethoxy)ethyl]phenyl]fluoren-9-yl]phenyl]ethoxymethyl]oxirane

InChI

InChI=1S/C35H34O4/c1-3-7-33-31(5-1)32-6-2-4-8-34(32)35(33,27-13-9-25(10-14-27)17-19-36-21-29-23-38-29)28-15-11-26(12-16-28)18-20-37-22-30-24-39-30/h1-16,29-30H,17-24H2

InChI Key

BRPRMLDZVUILRO-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COCCC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)CCOCC7CO7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.